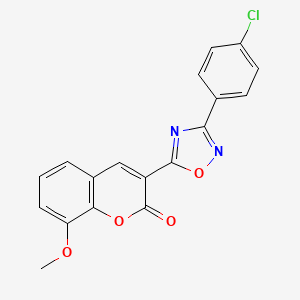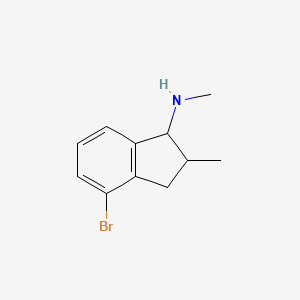![molecular formula C28H19N B2984183 11-([1,1'-biphenyl]-4-yl)-11H-benzo[a]carbazole CAS No. 1210469-44-5](/img/structure/B2984183.png)
11-([1,1'-biphenyl]-4-yl)-11H-benzo[a]carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“11-([1,1’-biphenyl]-4-yl)-11H-benzo[a]carbazole” is a chemical compound with a complex structure that contains a biphenyl group and a benzo[a]carbazole group . It is a polycyclic aromatic hydrocarbon with potential applications in organic electronics, photovoltaics, and optoelectronic devices .
Synthesis Analysis
Carbazole and its derivatives have been known for many years as components of optoelectronics and electroactive materials mainly because of their high hole transporting capabilities and strong fluorescence . The functionalization of carbazole is performed at the N-position, followed by covalent linking of further monomers . A one-pot method has been developed for the synthesis of polysubstituted carbazole via Cu-catalyzed coupling of primary amines with 2,2′-dibromo-1,1′-biphenyl .Molecular Structure Analysis
Carbazole is an aromatic heterocyclic organic compound. It has a tricyclic structure, consisting of two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring . The compound’s structure is based on the indole structure, but in which a second benzene ring is fused onto the five-membered ring at the 2–3 position of indole .Chemical Reactions Analysis
Carbazole moieties can be electropolymerized in two different methods resulting in the formation of poly (2,7-carbazole)s or poly (3,6-carbazole)s derivatives because the 2,7 and 3,6 positions are more active than the others . The fundamental difference between these two polymers is in the bandgap energies and effectual conjugation length .Physical And Chemical Properties Analysis
Carbazole compounds have drawn attention because of their versatility in functionalization, good chemical and environmental stability , excellent charge transport ability, etc . Polycarbazoles (PCz) and its derivatives include a class of heterocyclic conducting polymers that have been presented for a variety of applications, such as solar cells , anti-corrosion , sensors , photo-voltaic devices , etc.Applications De Recherche Scientifique
Organic Light-Emitting Diodes (OLEDs)
Research has explored the synthesis of soluble host materials with benzocarbazole and triphenyltriazine moieties for use in red phosphorescent organic light-emitting diodes (PHOLEDs). These materials, including 11-[3-(4,6-diphenyl-[1,3,5]triazin-2-yl)-phenyl]-11H-benzo[a]carbazole, show improved solubility and uniform film morphology, leading to highly efficient PHOLEDs with significant current efficiency and external quantum efficiency values (M. Suh et al., 2016).
Synthesis Methods
A copper-catalyzed method for synthesizing 11H-benzo[a]carbazoles has been developed, demonstrating an efficient approach using readily available materials and an inexpensive catalyst system to obtain these compounds in moderate to excellent yields (Ruilong Xie et al., 2012).
Antitumor Applications
The synthesis and biological evaluation of substituted 11H-benzo[a]carbazole-5-carboxamides as novel antitumor agents have shown that most compounds exhibit potent antitumor activities, with some showing remarkable in vitro and in vivo anticancer activity comparable to known antitumor drugs (Yu-Qin Wang et al., 2011).
Photocyclisation Studies
Studies on the photocyclisation of styrylindoles leading to 11H-benzo[a]carbazole and its derivatives have provided insights into synthetic routes and the differentiation of compounds through their chemical shifts, contributing to the understanding of their chemical properties (W. Carruthers et al., 1974).
Polymer Solar Cells
In the context of polymer solar cells, the design and synthesis of copolymers involving 11H-benzo[a]carbazole units have demonstrated their potential in achieving high efficiency through solid-state packing and photovoltaic performance, highlighting the material's applicability in renewable energy technologies (Ruiping Qin et al., 2009).
Mécanisme D'action
Target of Action
The primary targets of 11-([1,1’-biphenyl]-4-yl)-11H-benzo[a]carbazole are optoelectronic devices and electrochemical transistors . These targets are crucial in the field of nanodevices and rechargeable batteries .
Mode of Action
The compound interacts with its targets by exhibiting excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability . It can be electropolymerized in two different methods, resulting in the formation of poly (2,7-carbazole)s or poly (3,6-carbazole)s derivatives .
Biochemical Pathways
The affected pathways involve the electropolymerization processes of carbazole and chemical polymerization of carbazole derivatives . The compound’s action leads to the generation of highly efficient materials for a wide range of optoelectronic applications .
Result of Action
The molecular and cellular effects of the compound’s action include the creation of materials with excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability . These materials are potential candidates in the field of nanodevices, rechargeable batteries, and electrochemical transistors .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. Carbazole compounds are known for their versatility in functionalization, excellent electrical, electrochemical properties, good environmental stability, and unique optical properties . They have been studied for more than 30 years due to their potential industrial applications in electroluminescent applications and light-emitting diodes .
Safety and Hazards
Orientations Futures
Carbazole-based compounds are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability . They are suitable in a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors, etc . This suggests a promising future for the development and application of carbazole-based compounds in various fields.
Propriétés
IUPAC Name |
11-(4-phenylphenyl)benzo[a]carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19N/c1-2-8-20(9-3-1)21-14-17-23(18-15-21)29-27-13-7-6-12-25(27)26-19-16-22-10-4-5-11-24(22)28(26)29/h1-19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYKLNKNECPLPJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=CC=CC=C4C5=C3C6=CC=CC=C6C=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,5,6,7,8,9-Hexahydrocycloocta[d][1,3]thiazol-2-yl)prop-2-enamide](/img/structure/B2984100.png)
methanone](/img/structure/B2984103.png)
![N-[(E)-(2-fluorophenyl)methylidene]-5-isoquinolinamine](/img/structure/B2984104.png)

![N-(2,5-dimethoxyphenyl)-2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2984109.png)





![2,3-Difluoro-N-[2-[4-(trifluoromethyl)phenyl]propan-2-yl]pyridine-4-carboxamide](/img/structure/B2984118.png)


![2-Chloro-N-[(1-hydroxycyclopentyl)methyl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2984122.png)